molecular formula C19H23N5O3 B6418290 1,3-dimethyl-8-[3-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione CAS No. 1021208-67-2

1,3-dimethyl-8-[3-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione

Cat. No.: B6418290
CAS No.: 1021208-67-2
M. Wt: 369.4 g/mol
InChI Key: UTHWDNCQFYMEHU-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[3-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-[3-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the imidazolidine ring through a cyclization reaction.
  • Introduction of the phenyl group via a substitution reaction.
  • Addition of the 2-methylpropoxy group through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-[3-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl and 2-methylpropoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

1,3-dimethyl-8-[3-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-[3-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2-phenylimidazolidine: Shares the imidazolidine core but lacks the 2-methylpropoxy group.

    8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione: Similar structure but different substitution pattern.

Uniqueness

1,3-dimethyl-8-[3-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-dimethyl-6-[3-(2-methylpropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-12(2)11-27-14-7-5-6-13(10-14)23-8-9-24-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h5-7,10,12H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHWDNCQFYMEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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